molecular formula C4H3BrN2O B1266761 6-Bromopyridazin-3(2h)-one CAS No. 51355-94-3

6-Bromopyridazin-3(2h)-one

Cat. No. B1266761
CAS RN: 51355-94-3
M. Wt: 174.98 g/mol
InChI Key: XLAKVMDAMKGUET-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromopyridazin-3(2h)-one” are not explicitly mentioned in the search results .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

6-Bromopyridazin-3(2h)-one: derivatives are pivotal in the development of OLEDs . They serve as core structures for full-color fluorescent materials, which are essential for high-performance OLEDs. The high photoluminescence quantum efficiency (PLQY) and the ability to fine-tune the band gap make these compounds suitable for a wide range of emissions across the visible spectrum. This versatility allows for the creation of OLEDs with varied colors and high external quantum efficiencies (EQEs), making them valuable for cost-effective multicolor display applications .

Synthesis of Pyrazolopyridine Derivatives

The compound is utilized in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives are important due to their structural similarity to purine bases like adenine and guanine, which are fundamental components of DNA and RNA. The methods for synthesizing these derivatives are diverse, offering various advantages for creating complex molecular architectures used in medicinal chemistry and drug design .

Biomedical Research

In biomedical research, 6-Bromopyridazin-3(2h)-one and its derivatives are explored for their potential therapeutic applications. They are investigated for their biological activities, which include interactions with various biological targets. The structural diversity and the ability to modify the core structure make these compounds suitable candidates for drug discovery and development .

Chemical Building Blocks

This compound serves as a chemical building block in life science research. It is used to construct complex molecules that can have applications ranging from material science to pharmacology. Its reactivity allows for the introduction of various functional groups, enabling the synthesis of a wide array of specialized molecules for research purposes .

Fluorescent Materials

6-Bromopyridazin-3(2h)-one: is integral in creating fluorescent materials. These materials have applications in bioimaging and diagnostics, where they can be used as markers or probes. Their high fluorescence efficiency makes them suitable for sensitive detection methods in biological systems .

Catalysis

Derivatives of 6-Bromopyridazin-3(2h)-one are also used in catalysis. They can act as ligands in catalytic systems, influencing the rate and selectivity of chemical reactions. This application is crucial in industrial processes and synthetic chemistry, where efficient and selective catalysts are needed to produce desired products .

Mechanism of Action

properties

IUPAC Name

3-bromo-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAKVMDAMKGUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290803
Record name 6-bromopyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyridazin-3(2h)-one

CAS RN

51355-94-3
Record name 51355-94-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromopyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3-pyridazinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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